Product packaging for 5-(3-Aminophenyl)pyridin-2-ol(Cat. No.:CAS No. 1111115-30-0)

5-(3-Aminophenyl)pyridin-2-ol

Cat. No.: B3045647
CAS No.: 1111115-30-0
M. Wt: 186.21 g/mol
InChI Key: PJRSJKZQCSXYCW-UHFFFAOYSA-N
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Description

Contextualization within Aminophenyl Pyridinol Chemistry

Aminophenyl pyridinols are a class of organic compounds characterized by the presence of both an aminophenyl group and a pyridinol ring. This combination of functional groups makes them valuable intermediates in organic synthesis. The pyridine (B92270) ring, a simple aromatic heterocyclic compound, is a fundamental precursor in the production of agrochemicals and pharmaceuticals. rjptonline.org The hydroxyl (-OH) and amino (-NH2) groups on the respective rings of 5-(3-aminophenyl)pyridin-2-ol provide reactive sites for various chemical transformations. evitachem.com

The chemistry of pyridinols and pyridones is extensive, with various synthetic routes developed for their preparation. researchgate.net The introduction of an aminophenyl substituent adds another layer of functionality, allowing for further diversification of the molecular structure. The relative positions of the amino group on the phenyl ring and the hydroxyl group on the pyridine ring can significantly influence the compound's electronic properties and reactivity.

Scope and Research Significance within Contemporary Chemical Synthesis and Materials Science

The compound this compound serves as a crucial building block for the synthesis of more intricate organic molecules. evitachem.com Its bifunctional nature, possessing both a nucleophilic amino group and a hydroxyl group capable of various transformations, allows for its participation in a wide array of chemical reactions. These include oxidation of the hydroxyl group and nucleophilic substitution reactions at the amino group, enabling the construction of diverse molecular scaffolds. evitachem.com

In the field of materials science, the unique chemical properties of this compound make it a candidate for the development of new materials. evitachem.com The planar and conjugated π-system of the molecule suggests potential for intermolecular interactions, which could influence properties like solubility and reactivity in the solid state. The presence of hydrogen-bonding donors (amino and hydroxyl groups) can also lead to the formation of supramolecular structures with interesting photophysical or electronic properties. For instance, related aminophenyl-substituted pyridine derivatives have been investigated for their luminescent properties and applications in coordination chemistry. researchgate.netmdpi.com

The research into this compound and its derivatives is ongoing, with a focus on optimizing synthetic routes and exploring its full potential in various scientific and industrial applications. evitachem.com

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below.

PropertyValue
CAS Number 1111115-30-0
Molecular Formula C11H10N2O
Molecular Weight 186.21 g/mol
Appearance Typically a solid or crystalline substance
Melting Point Approximately 182–183 °C
Solubility Generally soluble in polar solvents
IUPAC Name 5-(3-aminophenyl)-1H-pyridin-2-one

Table 1: Physicochemical properties of this compound. Data sourced from evitachem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H10N2O B3045647 5-(3-Aminophenyl)pyridin-2-ol CAS No. 1111115-30-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1111115-30-0

Molecular Formula

C11H10N2O

Molecular Weight

186.21 g/mol

IUPAC Name

5-(3-aminophenyl)-1H-pyridin-2-one

InChI

InChI=1S/C11H10N2O/c12-10-3-1-2-8(6-10)9-4-5-11(14)13-7-9/h1-7H,12H2,(H,13,14)

InChI Key

PJRSJKZQCSXYCW-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)N)C2=CNC(=O)C=C2

Canonical SMILES

C1=CC(=CC(=C1)N)C2=CNC(=O)C=C2

Origin of Product

United States

Advanced Synthetic Strategies and Methodologies

De Novo Synthetic Routes to the 5-(3-Aminophenyl)pyridin-2-ol Scaffold

De novo synthesis refers to the construction of complex molecules from simple, readily available starting materials. For the target compound, this involves the formation of the substituted pyridin-2-ol ring system and the precise installation of the 3-aminophenyl group at the C5 position.

Multicomponent Reaction Pathways for Pyridinol Synthesis

Multicomponent reactions (MCRs) are highly convergent chemical processes where three or more reactants combine in a single synthetic operation to form a product that incorporates all or most of the atoms of the starting materials. organic-chemistry.orgfrontiersin.org This approach is prized for its operational simplicity, atom economy, and ability to rapidly generate molecular complexity, making it ideal for creating diverse libraries of compounds. organic-chemistry.orgfrontiersin.org

The synthesis of substituted pyridines is a well-established area for the application of MCRs, with the Hantzsch Dihydropyridine (B1217469) Synthesis being a classic example. organic-chemistry.org Modern variations of MCRs allow for the one-pot synthesis of highly substituted pyridines and pyridinols from a variety of starting materials. For instance, a one-pot, three-component condensation of aldehydes, malononitrile, and thiophenols can produce highly substituted pyridines. nih.gov Similarly, the reaction of aldehydes, malononitrile, and S-alkylisothionium salts in the presence of micelles has been shown to yield pyridine-3,5-dicarbonitriles. frontiersin.orgnih.gov

While a specific MCR for the direct synthesis of this compound is not prominently documented, the general strategies provide a clear blueprint. A hypothetical MCR could involve the condensation of a β-dicarbonyl compound (or equivalent), an activated methylene (B1212753) compound, a source of ammonia (B1221849) (like ammonium (B1175870) acetate), and a precursor to the aminophenyl moiety. The table below summarizes various MCRs used for synthesizing pyridine (B92270) derivatives, illustrating the diversity of applicable methods.

Reaction TypeReactantsCatalyst/ConditionsProduct TypeYieldReference
Three-componentAryl aldehydes, 1,3-dimethyl-6-aminouracil, CarbonitrilesSupported Ionic Liquid, Microwave, Solvent-freePyridine-PyrimidinesHigh nih.gov
Three-componentAldehydes, Malononitrile, Thiophenols[bmim][OH] (Ionic Liquid), Room Temperature2-Amino-3-cyanopyridinesHigh nih.govrsc.org
Four-componentBenzaldehyde, Malononitrile, Hydrazine hydrate, Ethyl acetoacetateTaurine, Water/Ethanol (B145695)Dihydropyrano[2,3-c]pyrazolesGood-Excellent frontiersin.org
Three-componentAldehydes, Malononitrile, ThiophenolZnCl₂, Microwave6-Amino-3,5-dicarbonitrile-2-thio-pyridinesModerate-Good mdpi.com

Construction of the Aminophenyl Moiety and its Integration

The introduction of the 3-aminophenyl group at the C5 position of the pyridin-2-ol ring is a critical step that is often achieved using palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a powerful and versatile method for forming carbon-carbon bonds between aryl halides and organoboron compounds. nih.govwikipedia.orgorganic-chemistry.org

This strategy can be implemented in two primary ways:

Coupling with a Pre-functionalized Arylboronic Acid: A pyridin-2-ol core bearing a halide (e.g., 5-bromo-pyridin-2-ol) is coupled with 3-aminophenylboronic acid. This is the most direct route.

Post-coupling Functionalization: A 5-halopyridin-2-ol is first coupled with a phenylboronic acid substituted with a nitro group (e.g., 3-nitrophenylboronic acid). The resulting 5-(3-nitrophenyl)pyridin-2-ol is then subjected to a reduction step (e.g., using catalytic hydrogenation or metal-acid reduction) to convert the nitro group into the desired amine.

The Suzuki reaction is favored for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of many boronic acids. wikipedia.orgorganic-chemistry.org The efficacy of the coupling depends on the choice of palladium catalyst, ligand, base, and solvent system.

ReactantsCatalyst/LigandBaseSolventProductYieldReference
2,3,5-Trichloropyridine, Phenylboronic acidPd(OAc)₂ (ligand-free)Na₂CO₃H₂O/DMF3,5-Dichloro-2-phenylpyridineHigh nih.gov
5-Bromoindazoles, N-Boc-2-pyrroleboronic acidPd(dppf)Cl₂K₂CO₃Dimethoxyethane5-(Pyrrol-2-yl)-1H-indazolesGood mdpi.com
Aryl Halides, Arylboronic acidsPd₂(dba)₃ / P(t-Bu)₃Not specifiedNot specifiedBiarylsNot specified organic-chemistry.org
2-Aminomethylpyridine derived substratesPalladium CatalystNot specifiedNot specified3-Aryl-1-phosphinoimidazo[1,5-a]pyridinesNot specified rsc.org

Green Chemistry Approaches in this compound Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. beilstein-journals.org For the synthesis of this compound, this involves employing alternative energy sources, environmentally benign solvents and catalysts, and solvent-free methodologies.

Microwave-Assisted Synthetic Protocols

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, offering dramatic rate enhancements and often leading to higher yields and purer products compared to conventional heating methods. researchgate.netbeilstein-journals.org Microwave irradiation provides rapid and uniform heating of the reaction mixture, which can significantly shorten reaction times from hours to minutes. mdpi.comresearchgate.net

This technology is highly applicable to the synthesis of heterocyclic compounds. MCRs, such as those used to form the pyridine ring, can be effectively accelerated under microwave irradiation. nih.govmdpi.com For example, a one-pot, four-component reaction to produce novel pyridine derivatives was achieved in 2-7 minutes with excellent yields under microwave irradiation, whereas the same reaction required 6-9 hours via conventional heating. Another study reported the synthesis of pyrazolo[3,4-b]pyridines where microwave irradiation shortened reaction times and improved yields. mdpi.com

ReactionConventional Heating (Time, Yield)Microwave-Assisted (Time, Yield)Reference
Synthesis of Pyridine Derivatives6-9 hours, 71-88%2-7 minutes, 82-94% organic-chemistry.org
Synthesis of Pyrazolo[3,4-b]pyridinesLonger time, lower yieldShorter time, higher yield mdpi.com
Synthesis of 5-Aminopyrazol-4-yl ketonesNot specifiedRapid, efficient nih.gov
Synthesis of Quinoxalin-2-onesLonger time (hours)5 minutes uit.no

Application of Ionic Liquids as Green Solvents and Catalysts

Ionic liquids (ILs) are salts with melting points below 100°C, often existing as liquids at room temperature. They are considered green alternatives to volatile organic compounds (VOCs) due to their negligible vapor pressure, high thermal stability, and tunable properties. benthamdirect.com ILs can function as both solvents and catalysts, enhancing reaction rates and selectivity. nih.govbenthamdirect.com

In pyridine synthesis, ILs have been successfully employed to promote multicomponent reactions. benthamdirect.com For instance, the basic ionic liquid 1-butyl-3-methylimidazolium hydroxide, [bmim][OH], has been shown to efficiently catalyze the one-pot condensation of aldehydes, malononitrile, and thiophenols to produce highly substituted pyridines at room temperature. nih.gov Acidic phosphonium-based ILs have also been developed and used as effective, reusable catalysts for the MCR synthesis of various pyridine systems. rsc.org A key advantage is the potential for catalyst recycling, which improves the cost-effectiveness and sustainability of the process. benthamdirect.comrsc.org

Ionic LiquidRoleReaction TypeKey AdvantagesReference
[bmim][OH]CatalystThree-component synthesis of substituted pyridinesHigh yields at room temp., recyclable nih.gov
Tributyl(3-sulfopropyl)phosphonium trifluoroacetateCatalystMulticomponent synthesis of triaryl pyridinesEfficient, green route rsc.org
Propylphosphonium hydrogen carbonate on nano-silicaSupported CatalystMulticomponent synthesis of fully substituted pyridinesReusable (at least 5 cycles), solvent-free rsc.org
Triazine diphosphonium hydrogen sulfate (B86663) on nano-silicaSupported CatalystThree-component synthesis of pyridine-pyrimidinesReusable, solvent-free, microwave compatible nih.gov

Solventless and Mechanochemical Synthetic Methodologies

Mechanochemistry involves the use of mechanical energy (e.g., grinding, milling, or shearing) to induce chemical transformations, often in the absence of a solvent. beilstein-journals.org This solvent-free approach, typically performed using a mortar and pestle or a ball mill, is inherently green as it minimizes waste from volatile organic solvents. beilstein-journals.orgnih.gov The high concentration of reactants under these conditions can lead to accelerated reaction rates. beilstein-journals.org

Mechanochemical methods have been successfully applied to a wide range of organic reactions, including MCRs for the synthesis of various heterocycles. nih.gov For example, the Hantzsch dihydropyridine synthesis has been adapted to mechanochemical conditions. Liquid-assisted grinding (LAG), where a small amount of liquid is added to facilitate the reaction, has been developed for the synthesis of 5-aryl-1,2,4-triazolidine-3-thiones, demonstrating an efficient and easy-to-follow protocol that avoids chromatographic separation. researchgate.net While a direct mechanochemical synthesis for this compound is not explicitly detailed, the principles have been broadly applied to construct similar heterocyclic scaffolds, indicating its potential as a viable and sustainable synthetic route.

Reaction TypeMethodConditionsProduct TypeReference
Morita–Baylis–Hillman reactionBall MillingDABCO catalyst, 0.5-45 hMBH adducts beilstein-journals.org
Wittig ReactionBall MillingK₂CO₃ base, solvent-freeAlkenes beilstein-journals.org
Ugi and Passerini ReactionsBall MillingStainless steel jar, solvent-freePeptidomimetics nih.gov
Synthesis of 5-Aryl-1,2,4-triazolidine-3-thionesLiquid-Assisted GrindingBarbituric acid-H₂O mediatedTriazolidine-3-thiones researchgate.net

Chemical Reactivity, Functionalization, and Derivatization

Reactions at the Pyridinol Hydroxyl Group

The pyridinol moiety is characterized by a hydroxyl group on the pyridine (B92270) ring, which exhibits reactivity influenced by its electronic environment and its existence in a tautomeric equilibrium.

The hydroxyl group of 5-(3-aminophenyl)pyridin-2-ol can undergo O-alkylation and O-acylation to form the corresponding ethers and esters. However, these reactions are often in competition with reactions at the ring nitrogen due to the tautomeric nature of the pyridin-2-ol system. researchgate.net Pyridin-2-ol itself is known to be an ambident nucleophile, capable of reacting at either the exocyclic oxygen or the ring nitrogen atom. researchgate.net The choice of solvent, base, and alkylating or acylating agent is critical in directing the regioselectivity of the reaction. researchgate.netresearchgate.net For instance, the use of specific combinations of a base counterion and an alkylating agent in a suitable solvent can favor O-alkylation over N-alkylation. researchgate.net While sodium or potassium alkoxides can lead to multiple products, lithium-based reagents have shown higher selectivity in certain cases. researchgate.net

Table 1: Regioselectivity in Alkylation of Pyridin-2-ol Systems

Alkylating Agent Base Solvent Major Product Reference
Pentafluoropyridine N/A N/A Mixture of N- and O-arylation products researchgate.net
Bromoacetonitrile Lithium alkoxide THF O-alkylation researchgate.net
Chloroacetonitrile Lithium alkoxide THF No reaction researchgate.net
Various Sodium/Potassium alkoxides Various Mixture of products researchgate.net

Tautomeric Equilibrium and its Influence on Reactivity

A fundamental aspect of the chemistry of 2-hydroxypyridines is the existence of a tautomeric equilibrium between the hydroxy (lactim) form and the pyridone (lactam) form. wikipedia.org This equilibrium is a critical determinant of the molecule's reactivity, particularly its behavior as a nucleophile.

The position of this equilibrium is sensitive to the surrounding environment. wikipedia.org Non-polar solvents tend to favor the 2-hydroxypyridine (B17775) tautomer, whereas polar solvents like water and alcohols shift the equilibrium towards the 2-pyridone form. wikipedia.org This solvent-dependent behavior directly impacts the outcome of alkylation and acylation reactions.

2-Hydroxypyridine (Lactim) Form: In this tautomer, the exocyclic oxygen atom is nucleophilic, promoting O-alkylation and O-acylation reactions.

Pyridin-2(1H)-one (Lactam) Form: In this form, the ring nitrogen atom, now part of an amide-like system, can also be nucleophilic, leading to N-alkylation or N-acylation. The oxygen atom is part of a carbonyl group.

The presence of both nucleophilic centers (oxygen and nitrogen) makes the pyridin-2-ol system an ambident nucleophile. researchgate.net Consequently, reactions with electrophiles can yield a mixture of O-substituted and N-substituted products, with the ratio being heavily dependent on the reaction conditions that influence the tautomeric balance. researchgate.net Theoretical studies have been employed to calculate the energy differences and equilibrium constants between tautomeric forms in various phases. researchgate.netchemrxiv.org

Reactions at the Primary Amino Group

The primary amino group attached to the phenyl ring is a key site for functionalization, behaving as a typical aromatic amine. It readily participates in reactions that form new carbon-nitrogen bonds.

The primary amino group of this compound is a potent nucleophile that can react with a variety of acylating agents to form stable amide bonds. This is a common and versatile strategy for derivatization. Standard acylation methods, such as reaction with acyl chlorides or acid anhydrides in the presence of a base, can be employed. researchgate.net Furthermore, direct condensation with carboxylic acids is achievable using a wide range of modern coupling reagents. organic-chemistry.org

Mechanistic studies have explored various pathways for C-N bond formation, including TMSCl-mediated synthesis which involves the creation of an allenylazide intermediate followed by C-C bond cleavage and C-N bond formation. researchgate.net

Table 2: Selected Methods for Amide Bond Formation with Aromatic Amines

Reagent Type Coupling Agent/Catalyst Conditions Application Reference
Carboxylic Acid Boronic acid catalysts Room temperature Direct amidation organic-chemistry.org
Carboxylic Acid Ammonia-borane Equimolar reactants Direct amidation organic-chemistry.org
Aldehyde TBHP in DMSO 130 °C Oxidative amidation beilstein-journals.org
Acyl Chloride Pyridine/Triethylamine Room Temperature Standard acylation researchgate.net

N-Protection and Deprotection Chemistry (e.g., N-Boc Protection)

To achieve selective functionalization at other sites of the molecule, such as the pyridinol group, it is often necessary to temporarily block the reactivity of the primary amino group. The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines due to its stability under many reaction conditions and its ease of removal. total-synthesis.comsemanticscholar.org

Protection: The amino group is typically protected by reacting it with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of a base. total-synthesis.comfishersci.co.uk The reaction is generally efficient and can be performed under relatively mild conditions. fishersci.co.uk

Deprotection: The Boc group is valued for its straightforward removal under acidic conditions. total-synthesis.comorganic-chemistry.org Strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (B109758) (DCM) or hydrochloric acid (HCl) in an organic solvent are commonly used to cleave the tert-butyl carbamate (B1207046) and regenerate the free amine. semanticscholar.orgfishersci.co.ukresearchgate.net This acid-lability makes the Boc group orthogonal to other protecting groups like Fmoc (removed by base) or Cbz (removed by hydrogenation), allowing for complex, multi-step syntheses. total-synthesis.com

Table 3: Common Reagents for N-Boc Protection and Deprotection

Transformation Reagent(s) Solvent(s) Conditions Reference
Protection Di-tert-butyl dicarbonate ((Boc)₂O), Base (e.g., DMAP, TEA) THF, DCM, Water Room Temp or 40°C semanticscholar.orgfishersci.co.ukgoogle.com
Deprotection Trifluoroacetic acid (TFA) Dichloromethane (DCM) Room Temperature fishersci.co.ukresearchgate.net
Deprotection Hydrochloric Acid (HCl) Ethyl Acetate, Dioxane Room Temperature semanticscholar.org
Deprotection Aqueous Phosphoric Acid Tetrahydrofuran (THF) Mild Conditions semanticscholar.org
Deprotection Zinc Bromide (ZnBr₂) Dichloromethane (DCM) Room Temperature semanticscholar.orgfishersci.co.uk

Formation of Schiff Bases and Imines

The primary amino group readily undergoes condensation with aldehydes and ketones to form Schiff bases, also known as imines (-C=N-). gsconlinepress.combibliomed.org This reaction is a cornerstone of organic synthesis and is typically carried out by heating the reactants, often with acid or base catalysis to facilitate the dehydration process. gsconlinepress.com

The formation of the C=N double bond involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. masterorganicchemistry.com These imine derivatives are valuable intermediates in their own right and are used in a variety of subsequent transformations. researchgate.net A broad range of aldehydes and ketones, including aliphatic, aromatic, and heterocyclic variants, can be used to synthesize a diverse library of Schiff base derivatives from this compound. gsconlinepress.comresearchgate.net

Table 4: General Conditions for Schiff Base Formation

Reactant 1 Reactant 2 Catalyst/Conditions Product Type Reference
Primary Amine Aldehyde Acid/Base catalysis, Heat Aldimine gsconlinepress.com
Primary Amine Ketone Acid/Base catalysis, Heat Ketimine gsconlinepress.com
Primary Amine Aldehyde B(OCH₂CF₃)₃ Room Temperature organic-chemistry.org

Electrophilic and Nucleophilic Aromatic Substitutions on Pyridine and Phenyl Rings

The presence of two distinct aromatic rings, each with its own set of activating and directing groups, allows for selective functionalization through aromatic substitution reactions.

Electrophilic Aromatic Substitution (EAS)

Both the phenyl and pyridine rings are susceptible to electrophilic attack due to the presence of electron-donating groups. The amino group on the phenyl ring is a strong activating group, directing incoming electrophiles to the ortho and para positions. Similarly, the hydroxyl group of the pyridin-2-ol tautomer activates its ring, while the pyridin-2-one form is generally less reactive toward electrophiles.

The phenyl ring, strongly activated by the meta-directing amino group, is expected to undergo electrophilic substitution at positions 2', 4', and 6'. The pyridin-2-ol ring is activated by the hydroxyl group, with electrophilic attack favored at positions 3 and 5. However, since position 5 is already substituted, the primary site for electrophilic attack on the pyridine ring is position 3. Standard electrophilic substitution reactions such as nitration (using HNO₃/H₂SO₄) and halogenation (using Br₂ or Cl₂) can be employed to introduce new functional groups. ias.ac.in

Reaction TypeReagentsTarget RingPredicted RegioselectivityNotes
NitrationHNO₃ / H₂SO₄Phenyl2', 4', 6'The amino group strongly activates the ring, making nitration feasible under controlled conditions.
HalogenationBr₂, Cl₂ / Lewis AcidPhenyl2', 4', 6'Lewis acid catalyst may be required depending on the halogen's reactivity.
SulfonationFuming H₂SO₄Phenyl / PyridinePhenyl: 2', 4', 6' Pyridine: 3Reaction conditions can be tuned to favor substitution on either ring. Sulfonation is often reversible.
Friedel-Crafts Acylation/AlkylationRCOCl / AlCl₃ or RCl / AlCl₃Phenyl2', 4' (steric hindrance at 6')The amino group can complex with the Lewis acid catalyst, potentially deactivating the ring or requiring a protecting group strategy.

Nucleophilic Aromatic Substitution (SNAr)

Generally, electron-rich aromatic systems like the ones in this compound are poor substrates for nucleophilic aromatic substitution (SNAr) unless an activating electron-withdrawing group and a good leaving group are present. researchgate.net The pyridin-2-one tautomer can undergo nucleophilic substitution, and the reactivity can be enhanced by protonation or N-alkylation, which makes the ring more electron-deficient. gcwgandhinagar.com For instance, treatment with reagents like phosphorus oxychloride (POCl₃) can convert the hydroxyl group into a chloro group, which is a good leaving group for subsequent SNAr reactions. gcwgandhinagar.com

The amino group itself can act as a nucleophile, participating in reactions with highly activated aromatic systems.

Ring SystemPotential for SNArRequired Modifications / ConditionsExample Reaction
Phenyl RingLowRequires introduction of a strong electron-withdrawing group (e.g., -NO₂) and a leaving group (e.g., halogen).Unlikely without prior functionalization.
Pyridine RingModerateConversion of the -OH group to a better leaving group (e.g., -Cl via POCl₃). The pyridone form is more susceptible. gcwgandhinagar.comReaction of the corresponding 2-chloropyridine (B119429) derivative with various nucleophiles (amines, alkoxides).
Amino Group as NucleophileHighReaction with an electron-deficient aromatic system (e.g., a dinitro- or cyanophenyl halide).Displacement of a leaving group on an activated aryl halide by the amino group.

Cyclization and Annulation Reactions Involving the Core Structure

The bifunctional nature of this compound, particularly the presence of the nucleophilic amino group and the reactive positions on the aromatic rings, makes it a valuable substrate for constructing more complex, fused heterocyclic systems through cyclization and annulation reactions.

Intramolecular Cyclization

The 3-aminophenyl moiety is a key handle for intramolecular cyclization reactions. For instance, acylation of the amino group with cyclic anhydrides of dicarboxylic acids, such as succinic or phthalic anhydride (B1165640), can lead to the formation of an intermediate monoamide. This intermediate, upon activation, can undergo intramolecular cyclization to yield fused oxazolo[5,4-b]pyridine (B1602731) structures. magritek.combuketov.edu.kzresearchgate.net This strategy provides a direct route to polycyclic systems with potential biological activity. magritek.combuketov.edu.kz Similarly, reaction with phosgene (B1210022) or its equivalents can lead to the formation of a fused oxazolone (B7731731) ring.

Another potential pathway involves the reaction of the amino group with α,β-unsaturated carbonyl compounds. The initial Michael addition can be followed by an intramolecular condensation and cyclization to form new heterocyclic rings. Base-assisted cyclization of related 4-(2-aminophenyl)-4-oxobutanenitriles is a known method for producing indolinone derivatives, highlighting the utility of the aminophenyl unit in building fused rings. nih.gov

Annulation Reactions

Annulation reactions, which involve the formation of a new ring onto an existing one, can be achieved using the aminophenyl pyridine core. The Friedländer annulation, a classic method for synthesizing quinolines, involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. nih.govresearchgate.net While the subject molecule lacks a carbonyl group ortho to the amine, derivatization to introduce one would open up this pathway. For example, a Friedländer-type condensation could be envisioned between a suitably functionalized derivative and a ketone like acetone (B3395972) or cyclohexanone (B45756) to construct a new fused carbocyclic or heterocyclic ring. nih.govresearchgate.net

Furthermore, the amino group can participate in metal-catalyzed annulation reactions. For instance, palladium-catalyzed reactions of N-aryl-2-aminopyridines with alkynes or other coupling partners are effective for building complex fused systems like pyrido[1,2-a]benzimidazoles. nih.govresearchgate.net This highlights the potential of the amino group in this compound to serve as a directing group and a nucleophile in transition-metal-catalyzed C-H activation and annulation cascades.

Advanced Spectroscopic and Analytical Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural analysis of "5-(3-Aminophenyl)pyridin-2-ol," offering detailed information about the hydrogen and carbon framework of the molecule.

One-dimensional (1D) NMR provides fundamental information on the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR).

The ¹H NMR spectrum is expected to show distinct signals for the protons on both the aminophenyl and pyridinol rings. The aromatic region (typically δ 6.5-8.5 ppm) will contain a complex set of multiplets corresponding to the protons of the disubstituted benzene (B151609) ring and the trisubstituted pyridine (B92270) ring. The amino (-NH₂) protons would likely appear as a broad singlet, the chemical shift of which can be concentration and solvent-dependent. Similarly, the hydroxyl (-OH) proton of the pyridinol tautomer would also present as a broad, exchangeable singlet.

The ¹³C NMR spectrum provides the number of chemically non-equivalent carbon atoms. The spectrum will display signals for all 11 carbon atoms in the molecule, with their chemical shifts influenced by their local electronic environment. Carbons attached to heteroatoms (oxygen and nitrogen) and those in the aromatic rings will resonate at lower field (higher ppm values). weebly.com

To definitively assign each signal and confirm the molecule's connectivity, two-dimensional (2D) NMR techniques are employed. These include:

COSY (Correlation Spectroscopy): Identifies protons that are spin-spin coupled, typically on adjacent carbons, allowing for the mapping of proton-proton networks within the phenyl and pyridyl rings.

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon atom it is directly attached to, providing a direct link between the ¹H and ¹³C spectra.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for establishing the connectivity between the phenyl and pyridine rings and for confirming the substitution pattern.

The predicted NMR data, based on analysis of similar structures, are summarized in the tables below.

Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm)

Proton(s) Predicted Shift (ppm) Multiplicity Notes
Pyridine H37.6 - 7.8Doublet (d)
Pyridine H46.7 - 6.9Doublet of Doublets (dd)
Pyridine H67.9 - 8.1Doublet (d)
Phenyl H2'7.0 - 7.2Singlet (s) or Triplet (t)
Phenyl H4'6.8 - 7.0Doublet of Doublets (dd)
Phenyl H5'7.2 - 7.4Triplet (t)
Phenyl H6'6.9 - 7.1Doublet of Doublets (dd)
-NH₂3.5 - 5.0Broad Singlet (br s)Exchangeable with D₂O
-OH9.0 - 11.0Broad Singlet (br s)For the 'ol' tautomer, exchangeable with D₂O
-NH (pyridone)11.0 - 13.0Broad Singlet (br s)For the 'one' tautomer, exchangeable with D₂O

Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm)

Carbon(s) Predicted Shift (ppm) Notes
Pyridine C2158 - 162C-O in 'ol' form; shifts downfield in 'one' form
Pyridine C3140 - 145
Pyridine C4115 - 120
Pyridine C5130 - 135
Pyridine C6145 - 150
Phenyl C1'138 - 142
Phenyl C2'114 - 118
Phenyl C3'147 - 150C-N
Phenyl C4'115 - 119
Phenyl C5'129 - 132
Phenyl C6'117 - 121

A critical aspect of the molecular structure of this compound is its potential for prototropic tautomerism. It can exist in equilibrium between the pyridin-2-ol (enol-imine) form and the pyridin-2(1H)-one (keto-enamine) form. chimia.chpsu.edu This equilibrium can be influenced by factors such as the solvent, temperature, and pH. nih.gov

NMR spectroscopy is a powerful tool for investigating this tautomerism. nih.gov

Pyridin-2-ol (Enol) Form: Characterized by a distinct signal for the hydroxyl proton (-OH). The C2 carbon signal in the ¹³C NMR spectrum would appear in the typical range for an aromatic carbon attached to an oxygen atom (around 158-162 ppm).

Pyridin-2(1H)-one (Keto) Form: In this tautomer, the proton moves from the oxygen to the ring nitrogen. This results in the disappearance of the -OH signal and the appearance of an N-H proton signal, often at a lower field (δ 11-13 ppm). researchgate.net Crucially, the C2 carbon is now a carbonyl carbon (C=O), and its resonance would shift significantly downfield in the ¹³C NMR spectrum to >170 ppm. rsc.org The adjacent C3 and C6 carbons would also experience shifts due to the change in the electronic structure of the ring.

By analyzing the ¹H and ¹³C NMR spectra under various conditions, the predominant tautomeric form in solution can be determined, and the equilibrium constant between the two forms can potentially be calculated. nih.gov

Vibrational Spectroscopy (Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy)

FT-IR and Raman spectroscopy probe the vibrational modes of the molecule, providing direct information about the functional groups present.

The vibrational spectra of this compound are expected to show characteristic absorption bands for its key functional groups. The presence or absence of certain bands can also help in identifying the dominant tautomeric form. researchgate.netnih.gov

Amino Group (-NH₂): Two distinct bands are expected in the 3300-3500 cm⁻¹ region corresponding to the asymmetric and symmetric N-H stretching vibrations. An N-H scissoring (bending) vibration should also be visible around 1600-1650 cm⁻¹.

Hydroxyl Group (-OH): A broad absorption band centered around 3200-3600 cm⁻¹ is characteristic of the O-H stretch, indicative of the pyridin-2-ol tautomer.

Carbonyl Group (C=O): A strong, sharp absorption band in the region of 1650-1680 cm⁻¹ would be a clear indicator of the pyridin-2(1H)-one tautomer. rsc.org

Aromatic Rings: C-H stretching vibrations for the aromatic protons typically appear just above 3000 cm⁻¹. The C=C and C=N stretching vibrations within the pyridine and benzene rings are expected in the 1400-1600 cm⁻¹ range. mdpi.com

Raman spectroscopy provides complementary information. While O-H and N-H stretches are often weak in Raman spectra, the aromatic ring vibrations and the symmetric vibrations of the molecule are typically strong and well-defined. mdpi.com The Se-Se and C-Se bonds mentioned in one study are not relevant here, but the principle of using Raman for skeletal vibrations applies. mdpi.com

Table 3: Predicted Characteristic Vibrational Frequencies (cm⁻¹)

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹) Spectroscopy
Amino (-NH₂)Asymmetric & Symmetric Stretch3300 - 3500FT-IR, Raman
Amino (-NH₂)Scissoring (Bending)1600 - 1650FT-IR
Hydroxyl (-OH)O-H Stretch (Broad)3200 - 3600FT-IR
Carbonyl (C=O)C=O Stretch (Sharp)1650 - 1680FT-IR
Aromatic C-HC-H Stretch3000 - 3100FT-IR, Raman
Aromatic RingsC=C and C=N Stretch1400 - 1600FT-IR, Raman

Electronic Absorption (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from lower to higher energy orbitals. This technique provides information about the conjugated systems and chromophores within the molecule.

The primary chromophores in this compound are the phenyl and pyridine ring systems. The presence of the amino (-NH₂) and hydroxyl (-OH) groups as auxochromes (groups that modify the absorption of a chromophore) is expected to shift the absorption maxima to longer wavelengths (a bathochromic shift) and increase the absorption intensity.

The UV-Vis spectrum is expected to display absorptions corresponding to two main types of electronic transitions:

π → π Transitions:* These high-intensity absorptions arise from the promotion of electrons from π bonding orbitals to π* anti-bonding orbitals within the aromatic rings. They are typically observed at shorter wavelengths, likely in the 250-300 nm range.

n → π Transitions:* These lower-intensity absorptions involve the promotion of non-bonding electrons (from the lone pairs of the nitrogen and oxygen atoms) to π* anti-bonding orbitals. These transitions occur at longer wavelengths, potentially above 300 nm. mdpi.comscielo.br

The exact position and intensity of these absorption bands can be sensitive to the solvent polarity and the tautomeric form of the molecule, as the extent of conjugation differs between the pyridinol and pyridone forms.

Table 4: Predicted Electronic Absorption Properties

Transition Type Predicted λₘₐₓ (nm) Chromophore
π → π~ 260 - 280Phenyl and Pyridine Rings
n → π> 300N/O lone pairs → Aromatic π*

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is an indispensable tool for determining the molecular weight and structural features of this compound by analyzing the mass-to-charge ratio of its ions.

High-Resolution Mass Spectrometry (HRMS), often utilizing techniques like electrospray ionization (ESI), provides the precise molecular weight of a compound, allowing for the confident determination of its elemental formula. For this compound, with a molecular formula of C₁₁H₁₀N₂O, the calculated exact mass is 186.07931 Da. nih.gov Experimental determination via HRMS would be expected to yield a value in very close agreement, confirming the compound's elemental composition. acs.orgresearchgate.net

Electron impact (EI) or collision-induced dissociation (CID) mass spectrometry reveals the compound's fragmentation pattern, which offers valuable clues about its structure. While a specific spectrum for this compound is not publicly available, a hypothetical fragmentation pattern can be predicted based on the known fragmentation of related aromatic amines and pyridinols. libretexts.orglibretexts.orgnih.gov The molecular ion peak (M⁺·) would be observed at m/z 186. Key fragmentation pathways would likely include the cleavage of the C-C bond between the phenyl and pyridine rings, loss of a carbon monoxide (CO) molecule from the pyridin-2-ol ring, and various fissions within the aminophenyl group.

Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound

m/z (Mass-to-Charge Ratio) Proposed Fragment Ion Formula of Fragment Notes
186 [C₁₁H₁₀N₂O]⁺· M⁺· Molecular Ion
158 [C₁₀H₁₀N₂]⁺· [M - CO]⁺· Loss of carbon monoxide from the pyridinol ring
118 [C₆H₆N₂O]⁺· - Cleavage of the bond between the aromatic rings
92 [C₆H₆N]⁺ [C₆H₄NH₂]⁺ Aminophenyl cation

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its solid state. This technique would provide precise data on bond lengths, bond angles, and torsional angles within the this compound molecule, confirming the connectivity and conformation of the aminophenyl and pyridin-2-ol rings.

The process involves growing a single, high-quality crystal of the compound, which can be achieved through methods like slow evaporation of a saturated solution. This crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is analyzed to construct a detailed model of the electron density, and thus the molecular structure. Furthermore, X-ray analysis reveals intermolecular interactions, such as hydrogen bonding networks involving the amino (-NH₂) and hydroxyl (-OH) groups, which dictate how the molecules pack in the crystal lattice. jhu.edu While the crystal structures of numerous related pyridine and aniline (B41778) derivatives have been reported, a specific crystallographic study for this compound is not publicly documented as of mid-2025. mandela.ac.za

Advanced Chromatographic Separation Techniques

Chromatographic methods are essential for the separation, purification, and purity assessment of this compound.

High-Performance Liquid Chromatography (HPLC) is the primary method for determining the purity of non-volatile compounds like this compound. For compounds of this nature, reversed-phase HPLC is typically employed, where the analyte is separated based on its hydrophobicity. nih.gov Purity levels are often determined using a UV detector, and for many pharmaceutical intermediates, a purity of >95% is standard. acs.orgnih.gov

HPLC is also a powerful tool for separating isomers. For instance, it can effectively separate this compound from its positional isomers, such as 5-(2-Aminophenyl)pyridin-2-ol or 5-(4-Aminophenyl)pyridin-2-ol, which may be present as impurities from the synthesis. The separation is achieved by optimizing the mobile phase composition and column chemistry. nih.gov

Table 2: Typical HPLC Conditions for Analysis of Aromatic Amines and Pyridinols

Parameter Typical Value / Type Source
Column Reversed-Phase C18 (e.g., 2.1 x 50 mm, 1.8 µm) researchgate.net
Mobile Phase A Water with 0.1% Formic Acid or 0.5% Acetic Acid researchgate.netnih.gov
Mobile Phase B Acetonitrile or Methanol researchgate.netnih.gov
Flow Rate 0.2 - 1.0 mL/min nih.govd-nb.info
Detection UV-Vis Detector (e.g., at 254 nm) N/A
Column Temperature 25 - 40 °C N/A

| Injection Volume | 2 - 10 µL | nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive technique for separating and identifying volatile and thermally stable compounds. Due to the polar nature and low volatility of this compound, direct analysis by GC is challenging. Therefore, a derivatization step is necessary to convert the polar -NH₂ and -OH groups into less polar, more volatile moieties. sigmaaldrich.com

Common derivatization techniques include silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), or acylation with reagents like acetic anhydride (B1165640) or alkyl chloroformates. sigmaaldrich.commdpi.comresearchgate.net The resulting derivatives can then be readily analyzed by GC-MS, providing both chromatographic separation and mass spectrometric identification of the parent compound and any related impurities.

Table 3: General GC-MS Parameters for Analysis of Derivatized Amines

Parameter Typical Value / Type Source
Derivatization Reagent BSTFA, MTBSTFA, or Acetic Anhydride sigmaaldrich.commdpi.comijfas.com
Column Non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm) ijfas.com
Carrier Gas Helium or Hydrogen at ~1 mL/min d-nb.info
Injector Temperature 250 - 290 °C ijfas.com
Oven Program Temperature gradient (e.g., 70 °C to 280 °C at 10 °C/min) d-nb.info
Ionization Mode Electron Impact (EI) at 70 eV ijfas.com

| Mass Analyzer | Quadrupole or Ion Trap | N/A |

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, balancing accuracy with computational feasibility. It is extensively used to calculate the electronic structure of many-electron systems, such as organic molecules. nih.gov DFT methods are employed to investigate various properties of 5-(3-Aminophenyl)pyridin-2-ol, from its static structure to its reactivity.

The initial step in most quantum chemical studies is the optimization of the molecule's geometry to find its most stable three-dimensional conformation (a minimum on the potential energy surface). DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G or def2-TZVP, are used to determine equilibrium bond lengths, bond angles, and dihedral angles. nih.govnrel.gov The process involves adjusting the atomic coordinates until the forces on each atom are minimized.

This optimization provides a clear picture of the molecule's shape, including the relative orientation of the phenyl and pyridin-2-ol rings. The electronic structure, which describes the distribution of electrons within the molecule, is also determined during this process. These calculations can yield data such as Mulliken atomic charges, which indicate the partial charge on each atom and offer clues about the molecule's polarity. nrel.gov

ParameterBondTypical Calculated Length (Å)
Bond LengthC-C (aromatic)1.39 - 1.41
Bond LengthC-N (pyridine)1.33 - 1.38
Bond LengthC-O1.36
Bond LengthC-NH21.40

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Spatial Characteristics)

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy empty orbital, acts as an electron acceptor. psu.edulibretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's kinetic stability and chemical reactivity. nih.govpsu.edu A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov DFT calculations are used to determine the energies of these orbitals and visualize their spatial distribution. For this compound, the HOMO is expected to be localized primarily on the electron-rich aminophenyl ring, while the LUMO may be distributed over the pyridin-2-ol system.

Molecular OrbitalEnergy (eV)
HOMO-5.972
LUMO-1.681
Energy Gap (ΔE)4.291

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution of a molecule and predicting its reactive sites for both electrophilic and nucleophilic attacks. wolfram.comajchem-a.com The MEP surface is colored according to the local electrostatic potential: red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). wolfram.comresearchgate.net

For this compound, an MEP map would likely show negative potential (red/yellow) concentrated around the electronegative oxygen and pyridine (B92270) nitrogen atoms, identifying them as sites for electrophilic interaction. researchgate.netmdpi.com Conversely, positive potential (blue) would be expected around the hydrogen atoms of the amino (-NH2) and hydroxyl (-OH) groups, highlighting them as sites for nucleophilic interaction.

Quantum chemical calculations can predict key thermodynamic properties of molecules and reactions. Parameters such as enthalpy, entropy, and Gibbs free energy can be computed using the vibrational frequencies obtained from DFT calculations. nrel.govresearchgate.net

Calculating the Gibbs free energy change (ΔG) for a proposed reaction is particularly important as it determines the spontaneity of the process. A negative ΔG indicates a spontaneous reaction, while a positive value indicates a non-spontaneous one. These calculations are vital for assessing the feasibility of synthetic routes or metabolic pathways involving this compound.

Beyond static properties, DFT is a powerful method for exploring reaction mechanisms. By mapping the potential energy surface of a reaction, researchers can identify the lowest energy pathway from reactants to products. This involves locating and characterizing the transition state—the highest energy point along the reaction coordinate. whiterose.ac.uk

The structure and energy of the transition state are critical for understanding the kinetics of a reaction. nih.gov For instance, in reactions involving this compound, DFT can be used to model the transition states for processes like electrophilic substitution or coupling reactions, providing insights into reaction barriers and selectivity.

Molecular Dynamics Simulations for Conformational Landscapes and Dynamic Behavior

While quantum mechanics is ideal for studying the electronic properties of a molecule in a static state, Molecular Dynamics (MD) simulations are used to explore its dynamic behavior and conformational flexibility over time. MD simulations model the movement of atoms and molecules based on classical mechanics.

Applications in Advanced Materials and Supramolecular Chemistry

Ligand Design and Coordination Chemistry

The presence of nitrogen and oxygen donor atoms allows 5-(3-Aminophenyl)pyridin-2-ol to function as an effective ligand in coordination chemistry. It can form stable complexes with a variety of transition metals, leading to materials with interesting electronic, magnetic, and catalytic properties.

The synthesis of metal-organic complexes using pyridin-2-ol-based ligands is a well-established area of research. While specific studies on this compound are not extensively documented in publicly available literature, the synthesis of its transition metal complexes is expected to follow standard coordination chemistry protocols. Typically, these syntheses involve the reaction of the ligand with a metal salt, such as a chloride or nitrate, in a suitable solvent like ethanol (B145695) or methanol, often under reflux. semanticscholar.org For instance, the creation of a Platinum(II) complex with the closely related ligand 5-(3-aminophenyl)-2-(2-thienyl)pyridine has been successfully demonstrated. researchgate.neturfu.ru

Table 1: Anticipated Transition Metal Complexes and Characterization Methods

Metal IonPotential Complex FormulaTypical Characterization Techniques
Cobalt(II)[Co(C₁₁H₉N₂O)₂]Elemental Analysis, FT-IR, UV-Vis, Magnetic Susceptibility semanticscholar.org
Nickel(II)[Ni(C₁₁H₉N₂O)₂]Elemental Analysis, FT-IR, UV-Vis, Magnetic Susceptibility westminster.ac.uk
Copper(II)[Cu(C₁₁H₉N₂O)₂]Elemental Analysis, FT-IR, UV-Vis, EPR Spectroscopy researchgate.net
Platinum(II)[Pt(C₁₁H₁₀N₂O)(L)Cl] (L=ancillary ligand)¹H & ¹³C NMR, ESI-Mass Spectrometry, X-ray Diffraction researchgate.neturfu.ru
Ruthenium(II)[Ru(C₁₁H₁₀N₂O)(bpy)₂]⁺¹H NMR, Cyclic Voltammetry, UV-Vis Spectroscopy mdpi.com

This table is illustrative and based on complexes formed with analogous pyridine-based ligands.

The molecular structure of this compound contains three potential donor atoms: the nitrogen of the pyridine (B92270) ring, the oxygen of the hydroxyl group (which can deprotonate to form an olate), and the nitrogen of the amino group. This versatility allows for several possible chelation modes and varying denticity. wikipedia.org

Bidentate N,O-Chelation: The most common coordination mode for 2-hydroxypyridine (B17775) ligands involves chelation through the pyridine nitrogen and the deprotonated hydroxyl oxygen, forming a stable six-membered ring with the metal center.

Monodentate Coordination: The ligand could coordinate in a monodentate fashion, primarily through the pyridine nitrogen, which is a strong Lewis base. wikipedia.org

Bridging Ligand: The aminophenyl group provides an additional coordination site, allowing the ligand to bridge two metal centers. This could occur through the amino nitrogen, leading to the formation of dimeric or polymeric structures.

The concept of "coordination ambivalence" is relevant here, where the ligand may adopt different bonding modes (e.g., bidentate vs. monodentate) depending on factors like the specific metal ion, its oxidation state, and the steric and electronic nature of other co-ligands in the coordination sphere. westminster.ac.uk

The electronic and steric properties of metal complexes incorporating this compound can be systematically tuned by modifying the ligand's structure. The aminophenyl moiety is particularly important in this regard.

Electronic Tuning: The amino group (-NH2) is an electron-donating group, which increases the electron density on the aromatic system and, by extension, on the coordinated metal center. This can influence the redox potential of the metal, its catalytic activity, and the photophysical properties of the complex. Further modification of the amino group or substitution on the phenyl ring could provide finer control over these electronic characteristics.

Steric Tuning: The phenyl group introduces significant steric bulk around the metal center. The rotational freedom of the phenyl ring relative to the pyridine core can influence the coordination geometry and the stability of the resulting complex. Studies on analogous pyridinophane systems have shown that the steric properties of substituents can have a more significant impact on the electronic properties of the metal center than electronic tuning of the pyridine ring itself. rsc.org This highlights the importance of steric hindrance in dictating the final properties of the complex.

Supramolecular Assembly and Self-Organization

Supramolecular chemistry focuses on the chemistry 'beyond the molecule', where non-covalent interactions govern the assembly of molecules into larger, well-defined structures. scispace.com this compound is an ideal building block for supramolecular assembly due to its capacity for forming multiple, directional, non-covalent bonds.

Crystal engineering is the design and synthesis of solid-state structures with desired properties, based on an understanding of intermolecular interactions. ucl.ac.uk The key non-covalent interactions that direct the assembly of this compound are hydrogen bonding and π-π stacking.

Hydrogen Bonding: The molecule possesses both strong hydrogen bond donors (the hydroxyl -OH and amino -NH₂ groups) and acceptors (the pyridyl nitrogen and hydroxyl oxygen). This allows for the formation of robust and predictable hydrogen-bonding networks, known as supramolecular synthons. researchgate.net Similar aminophenol structures are known to form patterns like infinite chains or tetrameric loops. researchgate.net The analysis of crystal structures is crucial for understanding the geometry and nature of these interactions. mdpi.com

π-π Stacking: The presence of two aromatic rings (pyridine and phenyl) facilitates π-π stacking interactions. These interactions, where the electron-rich π systems of adjacent rings align, are significant in stabilizing the crystal packing of aromatic compounds. researchgate.net The geometry of these interactions can be face-to-face or offset, with typical distances between the aromatic planes being around 3.5 Å. researchgate.netrsc.org

Table 2: Potential Non-Covalent Interactions in the Crystal Engineering of this compound

Interaction TypeDonor/Group 1Acceptor/Group 2Significance in Assembly
Hydrogen BondHydroxyl (-OH)Pyridyl NitrogenFormation of strong, directional chains or dimers rsc.org
Hydrogen BondAmino (-NH₂)Hydroxyl OxygenCross-linking of primary hydrogen-bonded motifs
Hydrogen BondAmino (-NH₂)Pyridyl NitrogenCreation of 2D or 3D networks
π-π StackingPyridine RingPyridine RingStabilization of columnar or layered structures
π-π StackingPhenyl RingPhenyl RingEnhancement of crystal packing density
π-π StackingPyridine RingPhenyl RingFormation of heterodimeric π-stacked pairs

The interplay of hydrogen bonding and π-π stacking can lead to the self-organization of this compound into complex and hierarchical supramolecular structures. The directionality of hydrogen bonds combined with the less-directional but significant π-π stacking forces can produce architectures such as tapes, sheets, and three-dimensional frameworks. rsc.org

The aminophenyl group plays a crucial role, with the amino hydrogens participating in hydrogen bonding and the phenyl ring engaging in π-π interactions. This dual functionality is observed in other complex systems, such as self-assembled helicates where aminophenyl groups are involved in hydrogen bonding with guest molecules. scispace.comscielo.br This capacity for multiple, simultaneous non-covalent interactions makes this compound a versatile component for building intricate supramolecular networks and functional soft materials. acs.orgresearchgate.net

Development of Chemosensors and Molecular Recognition Systems

Design Principles for Selective Analyte Detection

No literature was found that discusses the design principles of this compound as a chemosensor for selective analyte detection.

Exploration of Photophysical Properties for Sensing Applications

No data is available regarding the specific photophysical properties (e.g., absorption, emission spectra, quantum yields) of this compound in the context of sensing applications.

Role in Organometallic Chemistry and Catalysis

Organometallic Complexes as Catalysts

Organometallic complexes featuring pyridinol-based ligands are central to a wide array of catalytic transformations. The ligand framework can be precisely tuned to control the steric and electronic environment around the metal center, thereby dictating the catalyst's activity, selectivity, and stability.

Pincer ligands are tridentate molecules that bind to a metal center in a meridional fashion, forming a highly stable and rigid coordination environment. nih.govnih.gov This rigidity is crucial for catalytic performance, often leading to high stability and selectivity. nih.gov The 5-(3-aminophenyl)pyridin-2-ol scaffold is a promising precursor for designing novel pincer ligands.

The synthesis of such catalysts typically involves a multi-step process:

Ligand Synthesis : The core scaffold, this compound, would first be modified to introduce two additional donor "arms." For instance, the amino group (-NH₂) could be functionalized with phosphine (B1218219) groups (e.g., -P(Ph)₂ or -P(tBu)₂) through condensation reactions with chlorophosphines. A second arm could be introduced via C-H activation and functionalization of the pyridine (B92270) or phenyl ring.

Metalation : The synthesized pincer ligand is then reacted with a suitable metal precursor (e.g., salts or complexes of Pd, Pt, Ru, Ir, or Fe). nih.gov This step can proceed through various mechanisms, including direct coordination, oxidative addition, or C-H activation, where a C-H bond on the ligand is broken to form a direct metal-carbon bond. nih.gov

The resulting pincer complexes, often with PNP (phosphine-nitrogen-phosphine) or NNN (nitrogen-nitrogen-nitrogen) coordination, are robust and have shown exceptional activity in a variety of catalytic reactions. mdpi.comresearchgate.net

Table 1: Common Pincer Ligand Architectures Based on Pyridine Scaffolds

Pincer TypeCoordinating AtomsTypical Metal CentersKey Applications
PNPPhosphorus, Nitrogen, PhosphorusRu, Fe, Os, IrDehydrogenation, Hydrogenation, Amination
NCNNitrogen, Carbon, NitrogenPd, Pt, NiC-C Coupling, C-H Functionalization
NNNNitrogen, Nitrogen, NitrogenFe, Co, MnOxidation, CO₂ Reduction
PCPPhosphorus, Carbon, PhosphorusIr, Rh, PdAlkane Dehydrogenation, C-H Activation

Direct C-H activation is a powerful strategy in organic synthesis that allows for the conversion of ubiquitous but inert C-H bonds into valuable functional groups, minimizing waste and synthetic steps. Pyridine-containing molecules are frequently used as directing groups in these reactions. The nitrogen atom of the pyridine ring can coordinate to a transition metal catalyst, positioning it in close proximity to a specific C-H bond, thereby facilitating its cleavage. nih.gov

In the context of a ligand like this compound, the pyridinol nitrogen could direct the functionalization of C-H bonds on a substrate that is covalently attached to the ligand, or it could be part of a catalytic complex that acts on a separate substrate. Palladium-catalyzed systems using pyridine-based ligands, for example, have been successfully employed for the olefination, arylation, and carbonylation of C(sp²)–H and C(sp³)–H bonds. snnu.edu.cnnih.gov The aminophenyl group can further influence the regioselectivity and efficiency of these transformations through its electronic-donating nature.

Bioorganometallic Chemistry Perspectives

Bioorganometallic chemistry merges the principles of organometallic chemistry with biology, focusing on the study of biologically active molecules that contain metal-carbon bonds or organometallic complexes that mimic biological functions. wikipedia.orgrsc.orgnih.gov

A key goal in bioorganometallic chemistry is the synthesis of small-molecule complexes that replicate the structure and function of metalloenzyme active sites. This approach allows for detailed mechanistic studies and the development of novel catalysts inspired by nature.

Notably, the pyridin-2-ol (pyridinol) moiety is found in the active site of [Fe]-hydrogenase, an enzyme that catalyzes the reversible conversion of H₂ to protons and electrons. wikipedia.org The active site features an iron center coordinated to a 6-acylmethyl-2-pyridinol ligand. wikipedia.org The pyridinol ligand is crucial for the enzyme's function, participating in the proton transfer steps of the catalytic cycle. A synthetic complex based on this compound could serve as a structural and functional model for this enzyme, where the aminophenyl group could be used to tune the electronic properties of the iron center or to anchor the model complex to a support.

By studying synthetic models of enzyme active sites, researchers can gain insight into the fundamental organometallic transformations—such as oxidative addition, reductive elimination, migratory insertion, and electron transfer—that underpin enzymatic catalysis.

For a hypothetical catalyst based on this compound designed to mimic hydrogenase, mechanistic studies would focus on several key areas:

Proton and Electron Transfer : Investigating how the pyridinol OH group and the amine functionality facilitate the movement of protons and how the metal center's redox potential is modulated by the ligand framework.

Substrate Binding and Activation : Studying the binding of small molecules (like H₂, CO, or CO₂) to the metal center and understanding how the ligand assists in their activation.

Ligand-Metal Cooperation : Exploring whether the pyridinol or aminophenyl group actively participates in bond-making or bond-breaking steps, for instance, through aromatization/dearomatization of the pyridine ring, a mechanism known for some pincer catalysts. mdpi.com

These studies provide a bottom-up understanding of complex biological processes and guide the design of more efficient and robust synthetic catalysts.

Photoredox Catalysis and Electron Transfer Processes

Visible-light photoredox catalysis utilizes a photocatalyst that, upon absorbing light, can initiate chemical reactions through single-electron transfer (SET) processes. nih.gov This field has revolutionized organic synthesis by enabling new transformations under exceptionally mild conditions. lboro.ac.uk

The core structure of this compound contains functionalities relevant to photoredox catalysis. Polypyridyl complexes, such as those of ruthenium and iridium (e.g., [Ru(bpy)₃]²⁺), are among the most common photocatalysts. nih.gov The pyridine ring of a pyridinol ligand could serve as part of the coordinating framework for a new photocatalyst. Modification of the ligand structure allows for the tuning of the catalyst's photophysical and electrochemical properties, such as its absorption spectrum, excited-state lifetime, and redox potentials. researchgate.net

Furthermore, the aminophenyl group is significant. Arylamines and tertiary amines are frequently used as sacrificial reductants in photoredox catalytic cycles. nih.gov Upon photoexcitation of the catalyst, the excited state can be reductively quenched by the amine, which donates an electron to generate a more potent reducing agent and an amine radical cation. This process can initiate a variety of synthetic transformations. Therefore, this compound or its derivatives could potentially act as redox-active substrates or reagents in such catalytic systems. nih.gov

Table 2: Properties of Common Homogeneous Photoredox Catalysts

PhotocatalystE₁/₂ [M⁺/M] (V vs SCE)E₁/₂ [M/M⁻] (V vs SCE)Absorption λₘₐₓ (nm)
[Ru(bpy)₃]²⁺-0.81+0.77452
[Ir(ppy)₂(bpy)]⁺-1.51+0.31378
fac-[Ir(ppy)₃]-1.73+0.66375
Eosin Y-0.80+0.78518

Data represents typical values and can vary with solvent and conditions.

In Silico and in Vitro Chemical Interaction Mechanisms

Computational Docking and Molecular Interaction Analysis with Chemical Receptors

Computational methods are essential in predicting how a ligand, such as 5-(3-Aminophenyl)pyridin-2-ol, might interact with a biological receptor. These in silico techniques provide insights into the binding affinity and specificity, guiding further experimental studies.

Computational docking simulations are used to predict the preferred orientation of a ligand when it binds to a receptor. For aminophenyl-pyridinol derivatives, these studies have revealed key interactions that contribute to their biological activity. For instance, in studies of structurally related compounds, the aminophenyl group is often found to form hydrogen bonds with target proteins, while the pyridine (B92270) ring can engage in π-π stacking interactions, enhancing binding affinity.

The specificity of these interactions is crucial. For example, in the context of kinase inhibition, a field where many pyridine derivatives are active, the amino group of a related compound, 2-amino-4-(trifluoromethyl)pyridine, has been shown to form hydrogen bonds with specific aspartate residues (Asp836, Asp841, and Asp964) in the ATP-binding site of PI3Kγ. acs.org Similarly, the primary amine of other related inhibitors interacts via hydrogen bonding with the carboxyl groups of aspartate residues in the affinity binding pocket of PI3Kγ. acs.orgnih.gov These specific hydrogen bonds are critical for the compound's inhibitory activity. acs.orgnih.gov

Molecular docking studies on various pyridine and pyrimidine (B1678525) derivatives have demonstrated that these compounds can fit into the active sites of enzymes like cyclooxygenases (COX). semanticscholar.org The stability of these interactions, often quantified by a docking score, can indicate the potential of the compound as an inhibitor. semanticscholar.org For example, docking studies of pyrimidine derivatives with COX-1 and COX-2 have shown that these molecules can be more active on COX-2, suggesting a degree of selectivity. semanticscholar.org

The following table summarizes predicted interactions for related aminophenyl and pyridine derivatives with various receptors, which could be analogous to the interactions of this compound.

Compound ClassReceptor TargetPredicted Key InteractionsReference
Aminophenyl-pyridinol derivativesGeneral ProteinsHydrogen bonds (aminophenyl group), π-π stacking (pyridine ring)
2-Amino-4-(trifluoromethyl)pyridine derivativePI3KγHydrogen bonds with Asp836, Asp841, Asp964 acs.org
Pyrimidine derivativesCOX-2Hydrogen bonds, stable complex formation semanticscholar.org
Quinazoline derivativesEGFRHydrogen bond with Met793 japsonline.com

The energetic landscape of ligand-receptor interactions provides a more detailed picture than simple docking scores. Methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are used to calculate the binding free energy, which is a better predictor of binding affinity. biorxiv.org These calculations consider various energy components, including van der Waals forces, electrostatic interactions, and solvation energies. biorxiv.org

For example, a study on novel FLT3 inhibitors showed binding free energies of –39.23 kcal/mol and –27.03 kcal/mol for the top two compounds, indicating strong binding. biorxiv.org The stability of the ligand-protein complex can also be assessed through molecular dynamics simulations, which track the movement of atoms over time. biorxiv.org Parameters such as the root-mean-square deviation (RMSD) of the protein and ligand can indicate the stability of the complex. biorxiv.org

The dipole moment of a molecule can also influence its interactions with a protein. biorxiv.org Compounds with higher dipole moments are more capable of engaging in dipole-dipole interactions, which can contribute to binding affinity. biorxiv.org

Mechanistic Studies of Chemical Transformations and Reaction Pathways

Understanding the mechanisms of chemical reactions involving this compound is crucial for its synthesis and for predicting its behavior in biological systems.

Many organic reactions proceed through a series of steps involving transient intermediates and high-energy transition states. libretexts.org The elucidation of these species is key to understanding the reaction mechanism. Computational methods, such as density functional theory (DFT), are powerful tools for studying these short-lived structures. researchgate.net

For example, in the phosphination of pyridine, DFT calculations have been used to map out the entire reaction pathway, identifying intermediates and transition states. researchgate.net The free energy barriers calculated for each step can help determine the rate-limiting step of the reaction. researchgate.net Similarly, the mechanism of nucleophilic substitution on a pyridine ring with various nucleophiles has been investigated using DFT, providing insights into the molecular orbital interactions that govern the reaction. researchgate.net

The reaction of 1,5-diketones with compounds like 2-aminobenzyl alcohol can lead to the formation of complex heterocyclic systems through a double cyclization mechanism, which involves several intermediates. researchgate.net The study of such reactions helps in designing synthetic routes to new molecules.

Chelation and Complexation Studies with Metal Ions and Other Chemical Entities

The pyridine and aminophenyl moieties in this compound suggest that it could act as a chelating agent, forming complexes with metal ions. Such interactions can have significant implications for its biological activity and potential applications.

Transition metal complexes of pyridine and its derivatives are numerous and have been extensively studied. wikipedia.org Pyridine typically coordinates to metal ions as a Lewis base through its nitrogen atom. wikipedia.org The nature of the metal, its oxidation state, and the other ligands present all influence the structure and properties of the resulting complex. wikipedia.org

For instance, a platinum(II) acetylacetonate (B107027) complex has been synthesized with a ligand based on 5-(3-aminophenyl)-2-(2-thienyl)pyridine. researchgate.net The structure of this complex was confirmed by X-ray crystallography, revealing the coordination of the platinum ion to the ligand. researchgate.net

Schiff bases derived from 2-amino-pyridin-3-ol have been used to prepare complexes with various transition metals, including Co(II), Ni(II), Cu(II), Zn(II), and Cd(II). researchgate.net These complexes often exhibit different geometries, such as octahedral or tetrahedral, depending on the metal ion. researchgate.net The interaction of metal ions with biologically active ligands is a subject of great interest, as it can lead to new therapeutic agents. researchgate.netorientjchem.org

The ability of a molecule to chelate metal ions is particularly relevant in the context of diseases where metal ion dysregulation is implicated, such as Alzheimer's disease. nih.gov Bifunctional molecules that can both bind to amyloid-β species and chelate metal ions like copper and zinc are being developed as potential therapeutic agents. nih.gov Given its structure, this compound could potentially be explored for such applications.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.